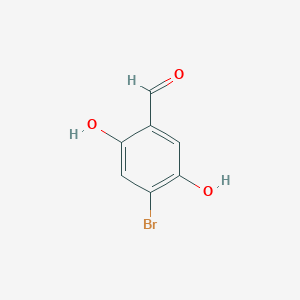

4-Bromo-2,5-dihydroxybenzaldehyde

Descripción general

Descripción

4-Bromo-2,5-dihydroxybenzaldehyde: is an aromatic aldehyde with the molecular formula C7H5BrO3 It is characterized by the presence of a bromine atom and two hydroxyl groups attached to a benzene ring, along with an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Lithiation and Formylation:

Lithiation: The compound can be synthesized by the lithiation of 4-bromo-2,5-dihydroxybenzene using n-butyllithium (n-BuLi) in an inert atmosphere.

-

Vilsmeier-Haack Reaction:

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation:

- 4-Bromo-2,5-dihydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones, depending on the oxidizing agents used.

-

Reduction:

- Reduction of the aldehyde group can yield 4-bromo-2,5-dihydroxybenzyl alcohol.

-

Substitution:

- The bromine atom can be substituted with other functional groups

Actividad Biológica

4-Bromo-2,5-dihydroxybenzaldehyde (BDB) is a brominated derivative of dihydroxybenzaldehyde that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential antioxidant, anti-inflammatory, and cytoprotective effects. Research indicates that BDB can modulate various cellular pathways, making it a compound of interest in pharmacological studies.

Chemical Structure and Properties

This compound has the molecular formula and features a benzene ring substituted with two hydroxyl groups and an aldehyde group. Its structure contributes to its reactivity and biological activity.

Antioxidant Activity

BDB exhibits significant antioxidant properties. It has been shown to enhance the levels of reduced glutathione (GSH) in cells, which is crucial for combating oxidative stress. The mechanism involves the activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes .

Table 1: Summary of Antioxidant Effects

| Study | Effect Observed | Mechanism |

|---|---|---|

| Kim et al. (2017) | Increased GSH levels | Nrf2 activation |

| Hyun et al. (2012) | Protection against UVB-induced damage | Antioxidant enzyme upregulation |

Cytoprotective Effects

Research indicates that BDB protects keratinocytes from damage induced by particulate matter (PM2.5). In vitro studies demonstrated that pre-treatment with BDB reduced reactive oxygen species (ROS) generation, mitochondrial dysfunction, and DNA damage caused by PM2.5 exposure .

Case Study: Protective Effects Against PM2.5

- Cell Line Used : Human HaCaT keratinocytes

- Treatment : 30 μM BDB for 1 hour before PM2.5 exposure

- Findings :

Anti-Inflammatory Activity

BDB has been reported to exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6 and IL-1β in response to oxidative stressors like PM2.5 . This suggests its potential use in conditions characterized by chronic inflammation.

The biological activities of BDB can be attributed to several mechanisms:

- Nrf2 Activation : BDB activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes.

- Inhibition of Apoptosis : It reduces apoptosis through modulation of key proteins involved in the apoptotic pathways.

- Regulation of Inflammatory Pathways : BDB modulates inflammatory responses by affecting cytokine production.

Propiedades

IUPAC Name |

4-bromo-2,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGKQVNDFXTJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299013 | |

| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456821-61-6 | |

| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456821-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.